N-(3-Amino-4-chlorophenyl)-3,5-dichlorobenzamide
Overview
Description
“N-(3-Amino-4-chlorophenyl)-3,5-dichlorobenzamide” is a chemical compound. Its structure and properties would be similar to other benzamides, which are a class of compounds containing a benzene ring and an amide group .
Synthesis Analysis
A related compound, N-(3-amino-4-chlorophenyl) acylamides, can be synthesized by reacting 1-chloro-2,4-diaminobenzene with an acyl chloride in a polar solvent, in the presence of an acid acceptor .Molecular Structure Analysis
The molecular structure of a similar compound, N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide, is provided by Santa Cruz Biotechnology . The compound has a molecular weight of 274.75 and a molecular formula of C15H15ClN2O .Chemical Reactions Analysis
The electrochemical oxidation of 4-chloroaniline, a related compound, in a water/acetonitrile mixture was investigated by cyclic voltammetry and differential pulse voltammetry .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(3-Amino-4-chlorophenyl)propanamide, are provided by Chemsrc. The compound has a molecular weight of 198.649, a density of 1.3±0.1 g/cm3, and a boiling point of 397.3±32.0 °C at 760 mmHg .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3,5-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-3-7(4-9(15)5-8)13(19)18-10-1-2-11(16)12(17)6-10/h1-6H,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKAUPOOCCXUIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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